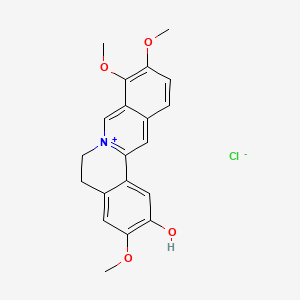

Columbamine chloride

Vue d'ensemble

Description

Columbamine chloride, also known as Dehydroisocorypalmine, is an organic heterotetracyclic compound and a berberine alkaloid . It has a molecular weight of 338.4 g/mol and its monoisotopic mass is 339.1470581677 daltons . It is known to inhibit the enzyme methyl transferase .

Synthesis Analysis

In the alkaloid biosynthetic pathways of Stephania and Rannunculaceae, columbamine O-methyltransferase (CoOMT) is an important enzyme that catalyses the formation of the tetrahydropalmatin (rotundin) biosynthesis pathway . The CoOMT transgene was successfully introduced into Nicotiana tabacum L. plants and produced mRNA .Molecular Structure Analysis

Columbamine chloride has the molecular formula C20H20ClNO4 . Its structure can be represented by the SMILES string: COC1=C (OC)C2=C [N+]3=C (C4=CC (O)=C (OC)C=C4CC3)C=C2C=C1. [Cl-] .Physical And Chemical Properties Analysis

Columbamine is soluble in DMSO and is a solid at room temperature . It has a molecular weight of 338.4 g/mol and its monoisotopic mass is 339.1470581677 daltons .Applications De Recherche Scientifique

Cancer Research

- Columbamine has been studied for its effects on various types of cancer cells. For instance, it has shown potential in suppressing proliferation and invasion of melanoma cell A375 through HSP90-mediated STAT3 activation (Yang, Wei, Ma, & Ke, 2020). Additionally, columbamine exhibits anticancer effects on colon cancer by inhibiting the Wnt/β-catenin signaling pathway (Lei, Yao, Shen, Liu, Pan, Liu, Li, Huang, Long, & Shao, 2019) and on glioma progression via the PTEN/AKT signal pathway (Niu, Liu, Wang, Tian, Yang, & Jiang, 2021).

Cardiovascular and Cholesterol Research

- Research has indicated that columbamine from Rhizoma Coptidis exhibits antihypercholesterolemic activity, impacting lipid levels and cholesterol metabolism through various pathways (Wang, Han, Chai, Xiang, Huang, Kou, Han, Gong, & Ye, 2016).

Neurological Research

- Alkaloids including columbamine from plants like Tinospora crispa have been investigated for their inhibitory activities on enzymes such as acetylcholinesterase, which is relevant in neurological diseases like Alzheimer’s (Yusoff, Hamid, & Houghton, 2014).

Pharmacological Research

- The pharmacological properties of columbamine have been explored, including its role in dopamine receptor antagonism. This is relevant in the context of drug addiction and pain management (Wu, Zhang, Qiu, Wang, Liu, Wang, Yu, Ye, & Zhang, 2018).

Antimicrobial and Antifungal Research

- Columbamine has also been evaluated for its antimicrobial and antifungal properties, as evidenced in studies exploring its efficacy against various plant pathogenic fungi (Singh, Singh, Kesherwani, Singh, Singh, Pandey, & Singh, 2010).

Safety and Hazards

Mécanisme D'action

Columbamine chloride, a natural protoberberine alkaloid, has been identified for its potential therapeutic effects in various diseases . This article will delve into the mechanism of action of Columbamine chloride, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Columbamine chloride primarily targets the Formyl Peptide Receptor 2 (FPR2) . FPR2 is a G protein-coupled receptor that mediates inflammation or anti-inflammatory effects under different physiological and pathological conditions . It is one of the most studied receptors in the field of natural immunity and inflammation .

Mode of Action

Columbamine chloride acts by bias-activating FPR2 . This activation enhances the process of efferocytosis, which is the removal of apoptotic cells by phagocytic cells . This action helps to alleviate symptoms of inflammatory bowel disease .

Biochemical Pathways

Columbamine chloride affects the PTEN/AKT signaling pathway . It prevents the phosphorylation of AKT and promotes the expression of PTEN . PTEN is a tumor suppressor gene that negatively regulates the PI3K/Akt signaling pathway, which plays a crucial role in cell proliferation, survival, and growth .

Result of Action

Columbamine chloride significantly inhibits the proliferation, migration, and invasion processes of colon cancer cells . It also dramatically promotes the apoptosis rate of colon cancer cells, further suppressing the development of colon cancer to a tumor . Both the signaling transducing and key factors expression of the Wnt/β-catenin signaling pathway are obviously repressed by Columbamine treatment in a dose-dependent manner .

Action Environment

The action, efficacy, and stability of Columbamine chloride can be influenced by various environmental factors. It is worth noting that the gut microbiota plays a crucial role in the metabolism of berberine, a compound similar to Columbamine . The gut microbiota metabolizes berberine to active metabolites, contributing to its therapeutic effects .

Propriétés

IUPAC Name |

3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUDGYVKQSKHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578785 | |

| Record name | 2-Hydroxy-3,9,10-trimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Columbamine chloride | |

CAS RN |

1916-10-5 | |

| Record name | Columbamine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3,9,10-trimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

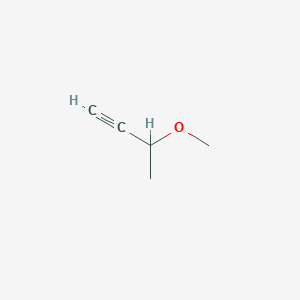

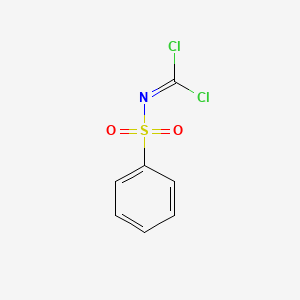

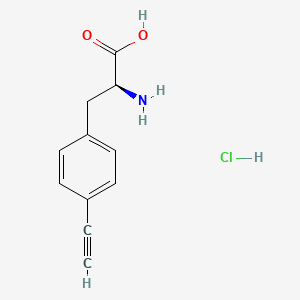

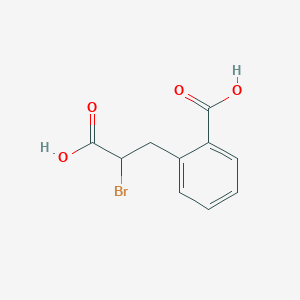

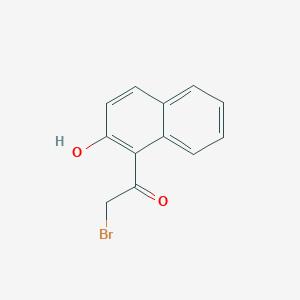

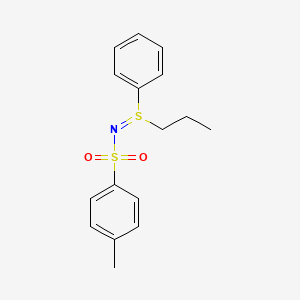

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B1653661.png)

![Butanamide, N-[1-methyl-1-[3-(1-methylethenyl)phenyl]ethyl]-3-oxo-](/img/structure/B1653662.png)

![N-[(5-amino-1H-1,2,4-triazol-3-yl)methyl]-5-(4-chlorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B1653664.png)

![3-phenylsulfanyl-N-[4-[4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]propanamide](/img/structure/B1653666.png)

![N-[isopropyl(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B1653669.png)